

Molecular Structure and Core Characteristics of Zelavespib

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Compound Focus: Zelavespib

CAS No.: 873436-91-0

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Zelavespib (PU-H71) is a purine-scaffold-based inhibitor that competitively binds to the N-terminal ATP-binding pocket of HSP90 [1] [2]. Its structure is critical for its selectivity towards tumor-associated HSP90 complexes.

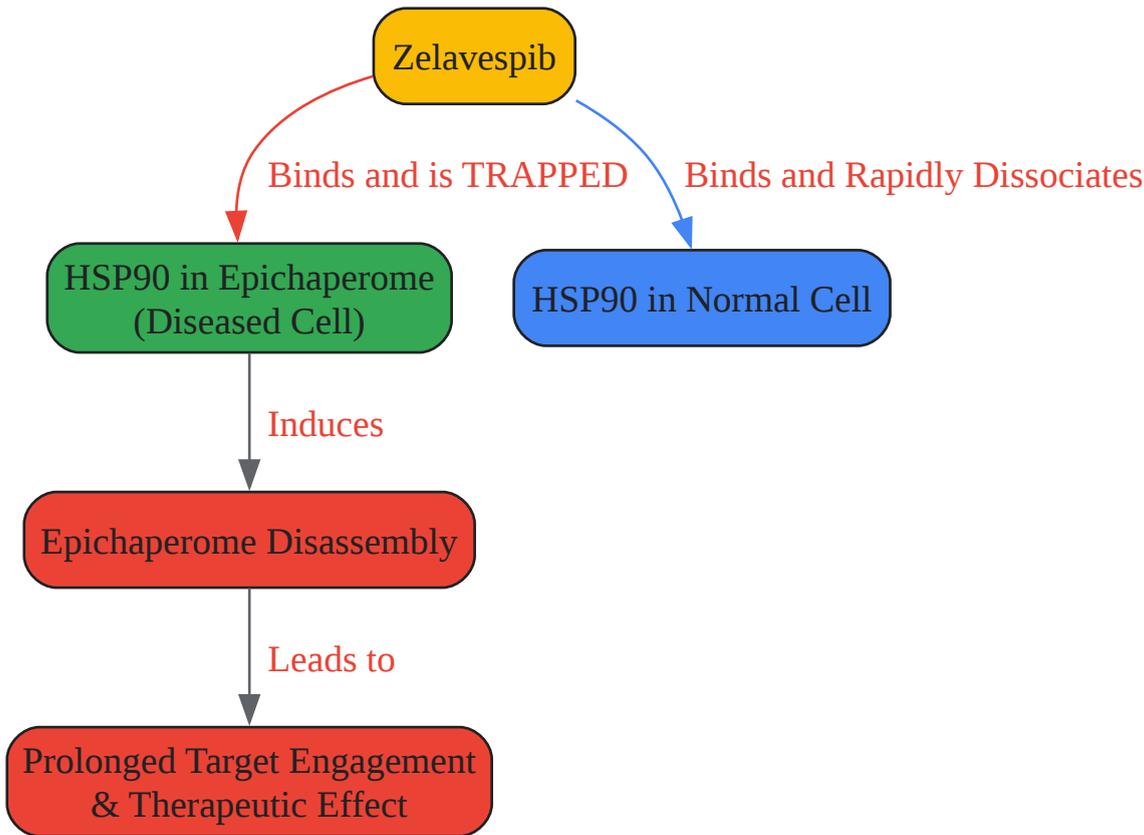
- **Chemical Formula:** $C_{18}H_{21}N_6O_2S$ [1]
- **Molecular Weight:** 512.37 g/mol [1]
- **CAS Number:** 873436-91-0 [3] [1]

The structure-activity relationship (SAR) for Hsp90 inhibitors highlights the importance of specific moieties for binding affinity and selectivity. For instance, research on related compounds containing a **tertiary alcohol** has shown that this group acts as a hydrogen-bond acceptor with Asn51 in the Hsp90 α binding pocket. Replacing this alcohol with a nitrile maintained comparable affinity, while substitution with an azide, amine, or methoxy group led to a significant loss of binding [4]. This underscores the precision required in the inhibitor's structure for optimal target engagement.

Unique Mechanism: Targeting the Epichaperome

Zelavespib's efficacy is distinguished by its ability to selectively target a pathological form of HSP90 embedded within large, stable complexes known as **epichaperomes** [5].

The diagram below illustrates the unique binding and retention mechanism of **Zelavespib** to epichaperomes in diseased cells, which explains its prolonged therapeutic effect.



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***Zelavespib's** trapping mechanism leads to sustained target modulation.*

This mechanism results in a long **drug-target residence time**. Clinical studies using radiolabeled **Zelavespib** have shown it can be retained in tumors with a half-life ranging from **24 to 100 hours**, despite being rapidly cleared from plasma and non-diseased tissues [5]. The degree of tumor retention correlates with anti-tumor effects [5].

Quantitative Biological Activity Profile

The following table summarizes key in vitro and in vivo data for **Zelavespib**, demonstrating its potent biological activity.

Model System	Measured Activity / Effect	Value	Context / Key Findings
In Vitro	Direct HSP90 Binding (IC ₅₀)	51 nM [3] [1]	Measured in MDA-MB-468 cell lysates.
In Vitro	Anti-proliferative (GI ₅₀)	38 - 2512 nM [3]	Wide range across 20+ cancer cell lines (e.g., 38 nM in HT-29, 2512 nM in EKVX).
In Vitro	Client Protein Degradation	~65-99% reduction [1]	Dose-dependent degradation of EGFR, HER3, Raf-1, Akt in breast cancer cells.
In Vivo	Efficacy (MDA-MB-231 xenograft)	75 mg/kg [1]	Inhibited tumor growth by 96%; induced complete regression in some models.
In Vivo	Tumor Residence Half-life	24 - 100 hours [5]	Measured in human patients via PET imaging; varies with epichaperome levels.

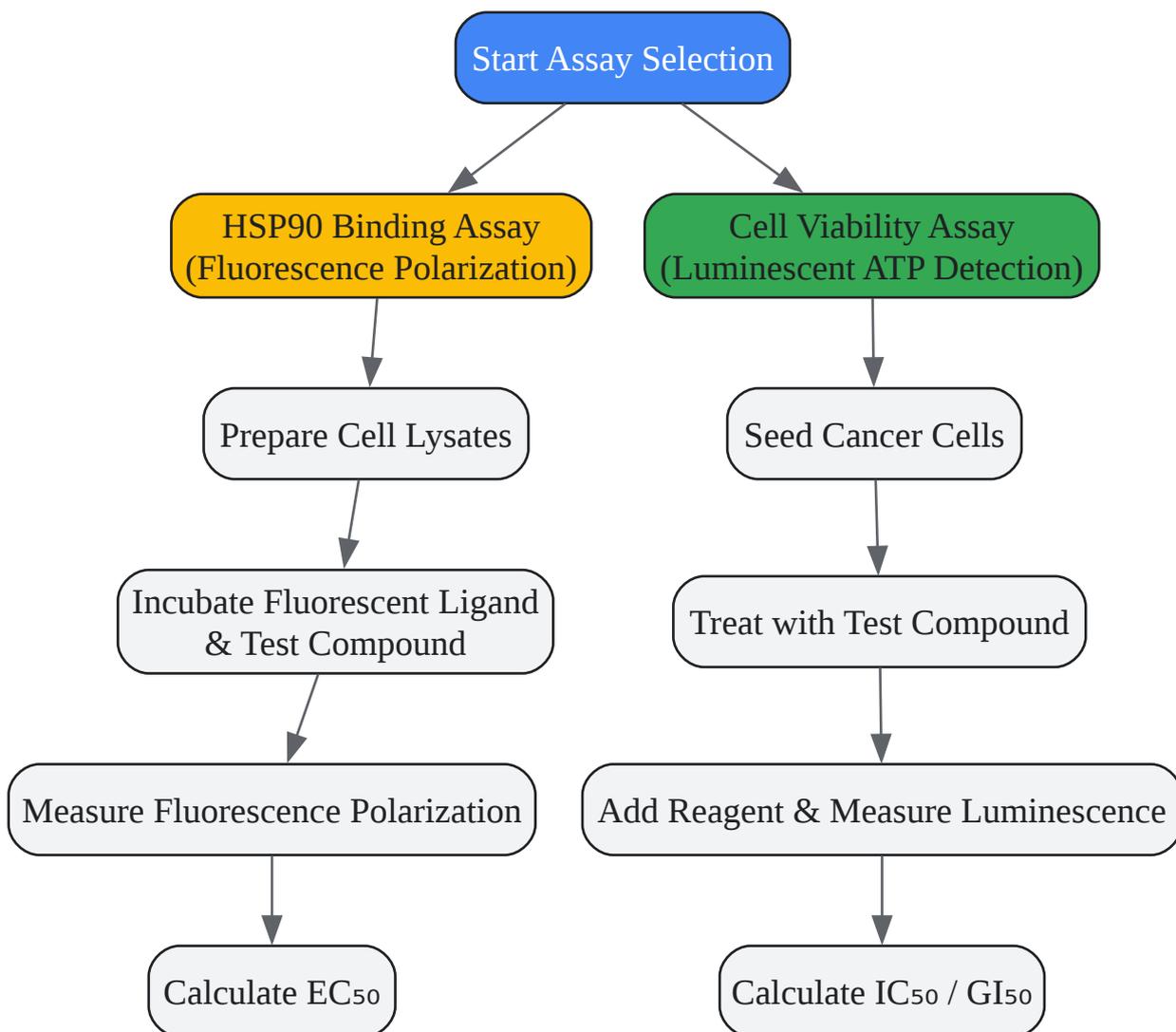
Key Experimental Protocols

To evaluate the activity of HSP90 inhibitors like **Zelavespib** in a research setting, the following methodologies are commonly employed.

- **HSP90 Binding Assay (Fluorescence Polarization)** [1] This protocol measures the direct binding affinity of a compound to HSP90 within a complex cellular environment.
 - **Lysate Preparation:** Prepare cell lysates (e.g., from MDA-MB-468 cells) by rupturing membranes and dissolving the extract in HFB buffer with protease/phosphatase inhibitors.
 - **Ligand Binding:** Incubate a constant, low concentration (e.g., 3 nM) of a fluorescently-labeled HSP90 ligand (like Cy3B-geldanamycin) with the cellular lysate in a 96-well plate.
 - **Competition:** Introduce the test Hsp90 inhibitor (**Zelavespib**) at varying concentrations to compete with the fluorescent ligand for binding sites.
 - **Measurement & Analysis:** After incubation, measure fluorescence polarization (FP). The EC₅₀ value is the concentration of **Zelavespib** that displaces 50% of the bound fluorescent ligand.
- **Cell Viability Assay (CellTiter-Glo Luminescent)** [1] This protocol assesses the anti-proliferative effects of **Zelavespib**.

- **Cell Seeding:** Seed exponentially growing cancer cells (e.g., 8×10^3 cells/well) into a 96-well plate.
- **Compound Treatment:** Treat cells with a range of **Zelavespib** concentrations or a DMSO vehicle control for a specified duration (e.g., 72 hours).
- **Viability Detection:** Equilibrate the plate to room temperature, add CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
- **Analysis:** Measure luminescence. The IC_{50} is the compound concentration that reduces cell viability by 50%.

The experimental workflow for these core assays is summarized below.



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Core in vitro workflows for assessing HSP90 inhibition and cellular efficacy.

Future Perspectives and Combination Strategies

Research indicates that the future clinical application of **Zelavespib** and other HSP90 inhibitors likely lies in **rational combination therapies** [6] [2]. This approach aims to overcome resistance mechanisms and enhance anti-tumor efficacy.

- **Synergy with Targeted Pathway Inhibitors:** In Burkitt Lymphoma models, **Zelavespib** was found to degrade multiple components of the **PI3K/AKT/mTOR** signaling pathway. Consequently, combining it with a dual PI3K/mTOR inhibitor (BEZ-235) showed synergistic anti-lymphoma activity both in vitro and in vivo [6].
- **Addressing Resistance Networks:** In Mantle Cell Lymphoma, resistance to sequential therapies (BTK inhibitors and CAR-T) is driven by a network involving **HSP90, MYC, and CDK9**. Co-targeting HSP90 (with **Zelavespib**) and CDK9 has demonstrated a synergistic effect in diminishing MYC activity and exerting potent anti-tumor activity [7].

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